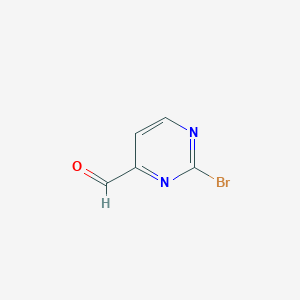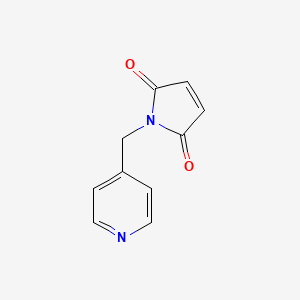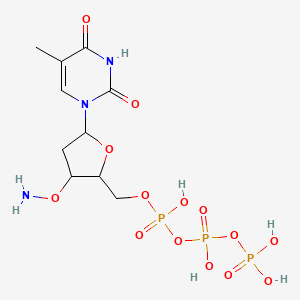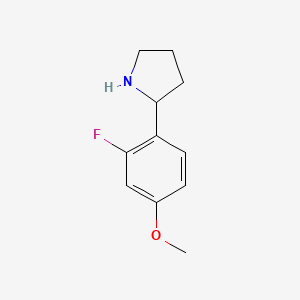
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound often used in organic synthesis and pharmaceutical research. It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butyl ester group, which is a common protecting group in organic chemistry. The compound’s chirality and functional groups make it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst such as sulfuric acid.
Formylation: The amino group is then formylated using formic acid or a formylating agent like ethyl formate under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Where reagents are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: (S)-2-Carboxyaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
Reduction: (S)-2-Hydroxymethylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
Substitution: Various amide derivatives depending on the acylating agent used.
Aplicaciones Científicas De Investigación
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: In the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, blocking substrate access.
Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities.
N-Boc-pyrrolidine-2-carboxylic acid: A similar compound with a different protecting group.
Pyrrolidine-2-carboxylic acid derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
(S)-2-Formylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis and chiral drug development.
This compound’s versatility and reactivity make it a crucial tool in both academic research and industrial applications, contributing to advancements in various scientific fields.
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl 2-(formamidomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(13)7-12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14) |
Clave InChI |
JXMNLOJYGIKZEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)



